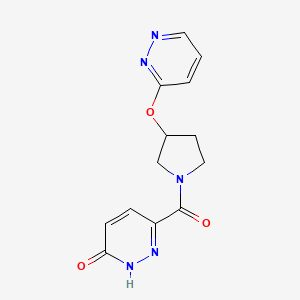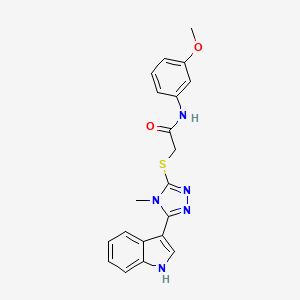![molecular formula C7H10F3N B3014501 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane CAS No. 1934595-31-9](/img/structure/B3014501.png)
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-2-azaspiro[33]heptane is a unique chemical compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2-azaspiro[3
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to facilitate efficient production .
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
作用機序
The mechanism of action of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid: This compound shares the spirocyclic core and trifluoromethyl group but differs in functional groups, leading to different chemical properties and applications.
Spiro[3.3]heptane derivatives:
Uniqueness
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane is unique due to the presence of both the spirocyclic structure and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
6-(trifluoromethyl)-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-1-6(2-5)3-11-4-6/h5,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKWUOOTHTJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)
![2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one](/img/structure/B3014421.png)
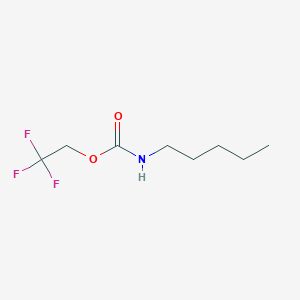
![2-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B3014436.png)
![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)
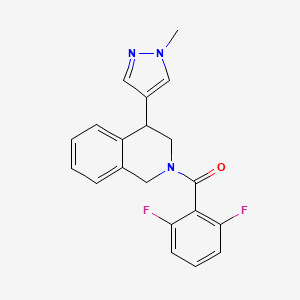
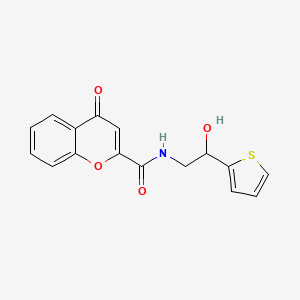
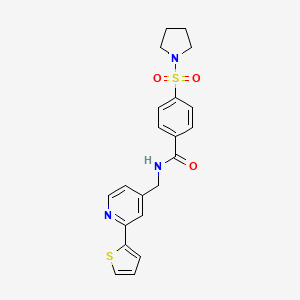
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3014426.png)
![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)
